molecular formula C15H11NO3 B8496397 2-Methyl-6-benzoyloxybenzoxazole

2-Methyl-6-benzoyloxybenzoxazole

Cat. No.: B8496397
M. Wt: 253.25 g/mol
InChI Key: UURDRYRXGSOJOF-UHFFFAOYSA-N
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Description

2-Methyl-6-benzoyloxybenzoxazole is a benzoxazole derivative characterized by a fused benzene-isoxazole ring system. The compound features a methyl group at position 2 and a benzoyloxy substituent at position 6 (Fig. 1). The benzoyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to biological targets compared to simpler substituents like methyl or amine groups.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-6-yl) benzoate

InChI

InChI=1S/C15H11NO3/c1-10-16-13-8-7-12(9-14(13)18-10)19-15(17)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

UURDRYRXGSOJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-benzoyloxybenzoxazole typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the benzoyloxy intermediate. This intermediate is then cyclized with methylating agents to introduce the methyl group at the 2-position. The reaction conditions often involve the use of organic solvents such as acetone or methanol and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-benzoyloxybenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methyl-6-benzoyloxybenzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in antimicrobial and anticancer effects by disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of 2-Methyl-6-benzoyloxybenzoxazole, highlighting substituent variations and their implications:

Compound Substituents Molecular Formula Molecular Weight Key Properties
2-Methylbenzo[d]oxazol-6-amine -NH₂ at position 6 C₈H₈N₂O 148.16 High similarity (0.89); amine group enhances hydrogen bonding but reduces lipophilicity .
(2-Methylbenzo[d]oxazol-5-yl)methanol -CH₂OH at position 5 C₉H₉NO₂ 163.18 Hydroxyl group improves solubility; lower similarity (0.91) due to positional isomerism .
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole -CH(Cl)Ph at position 3 C₁₄H₁₂ClNO 245.71 Chlorophenyl group introduces steric hindrance; dihedral angle of 70.33° between benzoxazole and phenyl ring .
2-Methyl-1,3-benzoxazole-6-carboxylic acid -COOH at position 6 C₉H₇NO₃ 177.16 Carboxylic acid group increases polarity; similarity score 0.86 .
Key Observations:
  • Substituent Position : Position 6 substitutions (e.g., benzoyloxy, amine, carboxylic acid) are more common in bioactive derivatives compared to position 5 .
  • Steric Effects : Bulkier substituents (e.g., chlorophenyl in ) induce significant deviations in bond angles (e.g., C9—C3—C3a = 132.1°) and dihedral angles, affecting molecular conformation .
Antipsychotic Potential:
  • 3-Substituted Benzoxazoles : Derivatives like zonisamide (1,2-benzisoxazole-3-methanesulfonamide) exhibit antiseizure activity by blocking sodium and calcium channels . The benzoyloxy group in the target compound may mimic these effects but requires validation.
  • Neuroleptic Activity : Chlorophenyl-substituted benzoxazoles (e.g., ) show promise as antipsychotics, though their mechanisms differ from amine or carboxylic acid derivatives .
Antimicrobial and Anthelmintic Activity:
  • The benzoyloxy group in benzoxazoles may offer similar advantages due to enhanced lipophilicity.

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives (e.g., C₉H₇NO₃) exhibit higher aqueous solubility than the target compound .

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